Cas no 137344-20-8 (Tributyl(ethoxyethynyl)stannane)

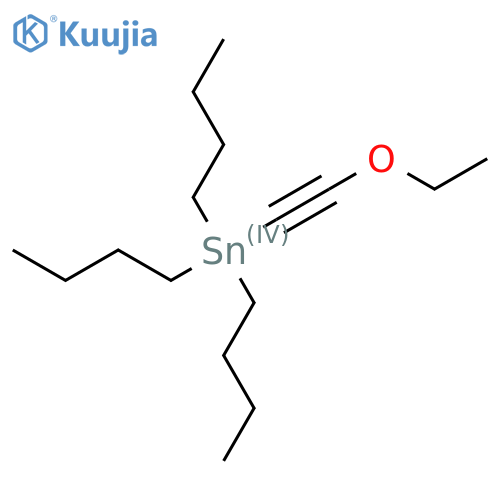

137344-20-8 structure

商品名:Tributyl(ethoxyethynyl)stannane

Tributyl(ethoxyethynyl)stannane 化学的及び物理的性質

名前と識別子

-

- 137344-20-8

- XKMGGFHZNSRQFT-UHFFFAOYSA-N

- tributyl(2-ethoxyethynyl)stannane

- 2-Ethoxyethynyltributylstannane tech grade

- tributyl(ethoxyethynyl)stannane

- SCHEMBL5644907

- 2-Ethoxyethynyltributylstannane

- Stannane, tributyl(2-ethoxyethynyl)-

- Tributyl(ethoxyethynyl)stannane

-

- インチ: 1S/C4H5O.3C4H9.Sn/c1-3-5-4-2;3*1-3-4-2;/h3H2,1H3;3*1,3-4H2,2H3;

- InChIKey: XKMGGFHZNSRQFT-UHFFFAOYSA-N

- ほほえんだ: [Sn](C#COCC)(CCCC)(CCCC)CCCC

計算された属性

- せいみつぶんしりょう: 360.147518g/mol

- どういたいしつりょう: 360.147518g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 18

- 回転可能化学結合数: 12

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2Ų

じっけんとくせい

- ふってん: 336.5±25.0 °C(Predicted)

Tributyl(ethoxyethynyl)stannane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AZ98696-1g |

2-Ethoxyethynyltributylstannane tech grade |

137344-20-8 | 50-60% | 1g |

$148.00 | 2024-04-20 | |

| A2B Chem LLC | AZ98696-5g |

2-Ethoxyethynyltributylstannane tech grade |

137344-20-8 | 50-60% | 5g |

$310.00 | 2024-04-20 | |

| 1PlusChem | 1P01JPS8-1g |

2-Ethoxyethynyltributylstannane tech grade |

137344-20-8 | 50-60% | 1g |

$125.00 | 2023-12-22 | |

| 1PlusChem | 1P01JPS8-5g |

2-Ethoxyethynyltributylstannane tech grade |

137344-20-8 | 50-60% | 5g |

$255.00 | 2023-12-22 |

Tributyl(ethoxyethynyl)stannane 関連文献

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

137344-20-8 (Tributyl(ethoxyethynyl)stannane) 関連製品

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量